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2-Ethynyl-5-trifluoromethyl-benzonitrile

Cat. No.: B13486561
M. Wt: 195.14 g/mol
InChI Key: OGRONCRGBJHCNZ-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern pharmaceutical and materials science research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.org A key strategy in this field is the incorporation of fluorine-containing groups to enhance the characteristics of a molecule. tandfonline.com

The trifluoromethyl (-CF3) group, in particular, is of immense interest due to its unique combination of properties. mdpi.comhovione.com Its high electronegativity and stability can significantly influence the electronic nature of a molecule. wechemglobal.com In the context of drug design, the trifluoromethyl group is often employed to improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comresearchgate.net The prevalence of trifluoromethylated compounds in pharmaceuticals and agrochemicals underscores the importance of building blocks that facilitate their synthesis. nih.gov 2-Ethynyl-5-trifluoromethyl-benzonitrile serves as a prime example of such a building block, providing a readily available source of the trifluoromethylbenzene scaffold for further chemical elaboration.

Significance as a Multifunctional Building Block in Organic Synthesis

In the realm of organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. tandfonline.com this compound is a quintessential multifunctional building block due to the presence of three distinct reactive sites: the nitrile group, the ethynyl (B1212043) group, and the trifluoromethyl-substituted aromatic ring.

The ethynyl group is particularly valuable for its ability to participate in a wide range of chemical transformations, most notably in cross-coupling reactions such as the Sonogashira coupling. scielo.org.mxnih.govrsc.orgresearchgate.net This reaction allows for the formation of carbon-carbon bonds between the terminal alkyne of the benzonitrile (B105546) and various aryl or vinyl halides, enabling the construction of extended conjugated systems. scielo.org.mxresearchgate.net The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, further expanding the synthetic utility of the molecule. The strategic placement of these functional groups on the benzonitrile core makes this compound a versatile precursor for the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C10H4F3N
Molecular Weight 195.14 g/mol
CAS Number 1234790-90-9

Strategic Importance of Ethynyl and Trifluoromethyl Moieties in Chemical Design

The strategic incorporation of ethynyl and trifluoromethyl groups is a powerful tool in modern chemical design, particularly in the development of new therapeutic agents and advanced materials.

Trifluoromethyl Group: As previously mentioned, the trifluoromethyl group is a key player in medicinal chemistry. mdpi.comresearchgate.netnih.gov Its electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. hovione.com Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This enhanced metabolic stability can lead to improved pharmacokinetic profiles for drug candidates, allowing for longer duration of action and potentially reduced dosing frequency. mdpi.comwechemglobal.com The lipophilicity imparted by the trifluoromethyl group can also enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability. mdpi.comwechemglobal.com

Ethynyl Group: The ethynyl moiety is a versatile functional group in organic synthesis, prized for its linear geometry and reactivity. nih.govmdpi.com Its ability to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides an efficient and reliable method for linking different molecular fragments. The linear nature of the ethynyl group can also be exploited to create rigid molecular scaffolds, which can be advantageous in the design of materials with specific optical or electronic properties. In drug design, the ethynyl group can act as a rigid linker or be incorporated into pharmacophores that interact with specific biological targets. nih.govnih.gov

The combination of both the ethynyl and trifluoromethyl groups in a single building block like this compound offers chemists a powerful platform for the rational design and synthesis of novel molecules with tailored properties for a wide range of applications.

Synthetic Pathways to this compound Explored

The synthesis of this compound, a significant compound in chemical research, involves strategic introduction of both the ethynyl and trifluoromethyl groups onto a benzene (B151609) ring. This article delves into the primary synthetic methodologies employed for its preparation, focusing on palladium-catalyzed cross-coupling reactions, alkynylation techniques, and methods for incorporating the vital trifluoromethyl moiety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4F3N B13486561 2-Ethynyl-5-trifluoromethyl-benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4F3N

Molecular Weight

195.14 g/mol

IUPAC Name

2-ethynyl-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H4F3N/c1-2-7-3-4-9(10(11,12)13)5-8(7)6-14/h1,3-5H

InChI Key

OGRONCRGBJHCNZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)C(F)(F)F)C#N

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of 2 Ethynyl 5 Trifluoromethyl Benzonitrile

Reactions Involving the Ethynyl (B1212043) Group

The ethynyl group of 2-ethynyl-5-trifluoromethyl-benzonitrile is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures.

Click Chemistry Applications (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition)

The terminal alkyne in this compound makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. jetir.orgnih.govtcichemicals.com The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). jetir.orgwikipedia.orgnih.gov This reaction joins the ethynyl group with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govwikipedia.org

The CuAAC reaction is known for its exceptional reliability and specificity, proceeding under mild conditions, often in aqueous systems, and tolerating a wide array of other functional groups. jetir.orgtcichemicals.com The copper(I) catalyst significantly accelerates the rate of what would otherwise be a slow thermal cycloaddition, and importantly, it controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov This is in contrast to the uncatalyzed Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov

The mechanism involves the coordination of the copper(I) catalyst with the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates the formation of a copper acetylide intermediate. wikipedia.orgnih.gov This intermediate then reacts with the azide in a stepwise manner to form the triazole product. wikipedia.org The resulting triazole ring is a robust linker, finding extensive use in drug discovery, bioconjugation, and materials science. nih.govtcichemicals.com For this compound, this reaction provides a straightforward method to link it to various azide-containing molecules, creating a diverse library of compounds with potential applications in medicinal chemistry and materials development. nih.govsigmaaldrich.com

Table 1: Key Features of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

FeatureDescription
Reaction Type 1,3-Dipolar Cycloaddition
Reactants Terminal Alkyne, Azide
Catalyst Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (exclusively 1,4-isomer)
Reaction Conditions Mild, often aqueous solutions, room temperature
Yields Typically high to quantitative
Key Advantage High efficiency and selectivity, wide functional group tolerance

Transition Metal-Catalyzed Alkyne Functionalizations (e.g., Hydrocarboxylation, Cyclotrimerization)

Beyond click chemistry, the ethynyl group is a substrate for a range of transition metal-catalyzed transformations that enable the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov These reactions are powerful tools for molecular construction.

Cyclotrimerization: One such reaction is the [2+2+2] cycloaddition, or cyclotrimerization, of three alkyne units to form a substituted benzene (B151609) ring. mdpi.com When this compound is subjected to catalysts like CpCo(CO)₂, it can theoretically undergo homotrimerization to form a 1,3,5-trisubstituted benzene derivative. mdpi.com More synthetically useful is the cross-cyclotrimerization with other alkynes or nitriles, which can lead to unsymmetrically substituted aromatic compounds. mdpi.com For instance, co-cyclotrimerization with diynes can be a pathway to complex polycyclic systems. mdpi.com Low-valent titanium species have also been shown to catalyze the cyclotrimerization of benzonitriles, suggesting a potential catalytic pathway for related structures. researchgate.net

Hydrocarboxylation: This reaction involves the addition of a hydrogen atom and a carboxyl group across the triple bond. While specific studies on the hydrocarboxylation of this compound are not detailed, the general transformation is well-established for terminal alkynes using catalysts based on palladium, nickel, or rhodium in the presence of a carbon monoxide source and a proton source. This would convert the ethynyl group into an α,β-unsaturated carboxylic acid, a valuable synthetic intermediate.

Radical Reactions Involving the Alkyne

The ethynyl triple bond can also participate in radical reactions. libretexts.org The addition of a radical species to the alkyne generates a vinyl radical intermediate, which can then undergo further reactions. mdpi.com This approach allows for the difunctionalization of the alkyne. For example, a radical initiator can generate a radical that adds to the triple bond of this compound. The resulting vinyl radical can then be trapped by another molecule or undergo intramolecular cyclization if a suitable tether is present. libretexts.orgmdpi.com

These radical additions can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or transition metal-assisted processes. mdpi.commdpi.com The regioselectivity of the initial radical attack is a key consideration in these reactions. This pathway provides a means to introduce a wide variety of functional groups across the former triple bond. mdpi.com

Polymerization and Oligomerization Studies

Monomers containing ethynyl groups are known to undergo polymerization or oligomerization to form conjugated polymers or oligomers. researchgate.net These materials often possess interesting electronic and optical properties. For this compound, polymerization could proceed via the triple bond, potentially leading to a polyphenylene network. researchgate.net Such reactions are often promoted by heat or a catalyst, causing the ethynyl groups to link and form aromatic rings, as seen in cyclotrimerization-based polymerizations. researchgate.net The resulting polymers would feature a regular arrangement of the trifluoromethyl and nitrile-substituted phenyl rings, which could influence the material's properties, such as thermal stability, solubility, and electronic characteristics. The synthesis of oligomeric materials from similar bio-derived building blocks containing both azide and alkyne moieties has been demonstrated, highlighting the potential for creating novel materials. researchgate.net

Reactions Involving the Nitrile Group

The nitrile (cyano) group is a highly versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. libretexts.orgnih.gov

Nucleophilic Additions to the Nitrile Functionality (e.g., Hydrolysis to Amides, Aminations)

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group. ucalgary.ca

Hydrolysis to Amides: One of the most common reactions of nitriles is their hydrolysis to primary amides. nih.gov This transformation can be achieved under either acidic or basic conditions. semanticscholar.org The reaction proceeds via nucleophilic attack of water (or hydroxide) on the nitrile carbon, followed by tautomerization of the resulting imidic acid to form the amide. libretexts.org The selective partial hydrolysis of nitriles to amides can be a high-yielding process and is a key step in the synthesis of many important organic compounds. nih.govsemanticscholar.orgresearchgate.net For this compound, this reaction would yield 2-ethynyl-5-trifluoromethyl-benzamide, converting the nitrile into a different, yet still versatile, functional group.

Aminations: The nitrile group can also react with other nucleophiles, such as amines. The addition of an amine to a nitrile can lead to the formation of amidines. This reaction typically requires activation of the nitrile group, for instance by a Lewis acid, to increase its electrophilicity. nottingham.ac.uk

Table 2: Summary of Selected Reactions of this compound

Functional GroupReaction TypeReagents/CatalystProduct Type
EthynylCopper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)Organic Azide, Cu(I) Catalyst1,4-disubstituted 1,2,3-triazole
EthynylCyclotrimerizationTransition Metal Catalyst (e.g., CpCo(CO)₂)Substituted Benzene
EthynylRadical AdditionRadical Initiator, Trapping AgentDifunctionalized Alkene
EthynylPolymerizationHeat or CatalystConjugated Polymer/Oligomer
NitrileHydrolysisH₂O, Acid or BasePrimary Amide
NitrileAminationAmine, Lewis AcidAmidine

Cycloaddition Reactions of the Nitrile (e.g., [2+3] cycloadditions to form oxadiazoles)

The nitrile functional group in this compound is a versatile participant in cycloaddition reactions, particularly in the synthesis of five-membered heterocycles. Among the most significant of these are [2+3] cycloadditions, which provide a direct route to 1,2,4-oxadiazole (B8745197) derivatives. These heterocycles are of considerable interest in medicinal chemistry.

The general and most common pathway for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from a nitrile involves a two-step sequence. nih.gov First, the nitrile is converted into the corresponding amidoxime (B1450833) intermediate through reaction with hydroxylamine (B1172632). rsc.orgrsc.org This amidoxime is then acylated, and the resulting O-acylamidoxime undergoes a dehydrative cyclization to furnish the 1,2,4-oxadiazole ring. nih.govias.ac.in

The key steps in this transformation are outlined below:

Amidoxime Formation: The nitrogen atom of hydroxylamine (NH₂OH) performs a nucleophilic attack on the electrophilic carbon of the nitrile group in this compound. This process is often facilitated by a base.

O-Acylation: The resulting amidoxime is then treated with an acylating agent, such as a carboxylic acid or an acyl chloride. This step forms an O-acylamidoxime intermediate.

Cyclodehydration: The final step involves an intramolecular cyclization with the elimination of a water molecule, which forms the stable aromatic oxadiazole ring. This cyclization is typically promoted by heating or the use of a dehydrating agent. nih.gov

One-pot procedures have been developed where the nitrile, hydroxylamine, and a carboxylic acid derivative react sequentially in the same vessel to yield the final 1,2,4-oxadiazole, improving the efficiency of the synthesis. ias.ac.inresearchgate.net The reaction is compatible with a wide range of functional groups, including those present on the this compound scaffold.

Table 1: General Synthesis of 1,2,4-Oxadiazoles from Nitriles
StepDescriptionTypical Reagents
1Formation of AmidoximeHydroxylamine (NH₂OH), Base (e.g., TEA, NaHCO₃)
2O-Acylation of AmidoximeCarboxylic Acid (R-COOH) + Coupling Agent, or Acyl Chloride (R-COCl)
3CyclodehydrationHeat, Dehydrating Agent (e.g., DCC, EDC)

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity, exerting significant electronic and steric effects that influence the reaction pathways of this compound.

Electronic Effects on Aromatic Ring Activation/Deactivation

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic synthesis. Its influence stems primarily from a powerful inductive effect (-I). The high electronegativity of the three fluorine atoms polarizes the carbon-fluorine bonds, creating a significant partial positive charge on the carbon atom of the -CF₃ group. minia.edu.eg This positive charge strongly withdraws electron density from the attached aromatic ring. vaia.com

This substantial withdrawal of electron density has a profound deactivating effect on the benzene ring, making it significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution. wikipedia.orgmdpi.com Any electrophilic attack on the ring will proceed much more slowly compared to benzene or activated benzene derivatives. beilstein-journals.org The deactivation is most pronounced at the ortho and para positions relative to the -CF₃ group, which are further destabilized by resonance effects. Consequently, electrophilic substitution, if forced to occur, is directed to the meta position. vaia.comwikipedia.org In this compound, this deactivation reduces the propensity of the aromatic ring to participate in side reactions, thereby enhancing the selectivity of transformations involving the ethynyl and nitrile functional groups.

Table 2: Electronic Properties of the Trifluoromethyl Group
PropertyDescriptionEffect on Aromatic Ring
Inductive EffectStrongly electron-withdrawing (-I) due to the high electronegativity of fluorine atoms.Decreases electron density across the entire ring.
Resonance EffectNegligible resonance effect as there are no lone pairs or π-orbitals to overlap with the ring system.Does not donate electron density via resonance.
Overall EffectStrong deactivation.Reduces reactivity towards electrophiles; directs incoming electrophiles to the meta position.

Steric Hindrance and Directed Reactivity

In addition to its dominant electronic effects, the trifluoromethyl group possesses significant steric bulk, which is larger than that of a methyl group. mdpi.comresearchgate.net This steric demand can influence the regioselectivity of reactions by physically impeding the approach of reagents to nearby positions.

In the structure of this compound, the -CF₃ group is located meta to the ethynyl group and ortho to one of the ring hydrogens. Its bulk can create a sterically congested environment on one side of the molecule. This can influence reactions at the ethynyl group, potentially favoring the approach of reagents from the less hindered face of the molecule. Furthermore, the steric presence of the -CF₃ group can disfavor reactions at the adjacent C-4 and C-6 positions of the aromatic ring, reinforcing the electronic deactivation at these sites and further promoting the chemoselectivity of reactions at the more accessible ethynyl and nitrile functionalities. Studies on similarly substituted aromatics have shown that bulky -CF₃ groups can affect molecular conformation and dictate the assembly of molecules in the solid state. researchgate.netnih.gov

Cascade and Multicomponent Reactions Utilizing Multiple Functional Groups

The unique architecture of this compound, featuring three distinct and reactive functional groups (ethynyl, nitrile, and a trifluoromethyl-substituted aromatic ring), makes it an ideal substrate for cascade and multicomponent reactions (MCRs). nih.gov These reactions are highly efficient processes that allow for the construction of complex molecular scaffolds in a single synthetic operation, saving time, resources, and reducing waste. nih.govbeilstein-journals.org

A variety of cascade or multicomponent pathways can be envisioned for this molecule, leveraging the combined reactivity of its functional groups.

Intramolecular Cyclizations: The ethynyl and nitrile groups can react in a concerted or stepwise intramolecular fashion. For example, under specific catalytic conditions, an intramolecular [2+2+2] cycloaddition could potentially occur between the alkyne, the nitrile, and an external π-system, leading to complex fused heterocyclic systems.

Intermolecular MCRs: The molecule can serve as a key building block in intermolecular MCRs. For instance, in a four-component Ugi reaction, the nitrile could potentially participate after an initial transformation, or the molecule could be incorporated into other MCRs known to involve alkynes or nitriles. mdpi.com

Domino Reactions: A domino or cascade reaction could be initiated at one functional group, leading to a sequence of transformations that involves the other groups. nih.gov A hypothetical example could involve a Sonogashira coupling at the ethynyl terminus, followed by an intramolecular cyclization involving the nitrile group, triggered by the newly introduced substituent.

The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups makes the ethynyl proton relatively acidic, facilitating its participation in metal-catalyzed reactions and additions. These features, combined in one molecule, provide a platform for designing novel and efficient syntheses of complex, fluorine-containing heterocyclic compounds.

Table 3: Potential Multicomponent Reactions Involving the Functional Groups
Reaction TypeParticipating GroupsPotential Product Class
A³ Coupling (Alkyne-Aldehyde-Amine)EthynylPropargylamines
Passerini or Ugi ReactionNitrile (as a potential component)α-Acyloxy carboxamides or α-Acylamino carboxamides
Gewald ReactionNitrile (with an α-active methylene)Substituted Thiophenes
[3+2] CycloadditionEthynyl (as dipolarophile)Triazoles, Isoxazoles

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups allows 2-Ethynyl-5-trifluoromethyl-benzonitrile to serve as a key starting material for intricate molecular designs. The ethynyl (B1212043) group acts as a linchpin for carbon-carbon bond formation and cycloaddition reactions, while the nitrile group offers a pathway to nitrogen-containing heterocycles.

The synthesis of fluorinated heterocycles is of paramount importance in medicinal chemistry, as the incorporation of fluorine can significantly enhance a molecule's metabolic stability and binding affinity. nih.gov this compound is an ideal precursor for this purpose, with its ethynyl and nitrile moieties serving as reactive sites for cyclization.

A primary route to novel heterocycles is through [3+2] cycloaddition reactions. mdpi.comresearchgate.net The terminal alkyne of the molecule can react with various 1,3-dipoles. For instance, in a classic example of click chemistry, the ethynyl group can undergo a copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) with organic azides to yield highly stable 1,2,3-triazole rings. nih.gov This reaction is known for its high efficiency and functional group tolerance, making it a powerful tool in drug discovery. nih.gov Similarly, reaction with nitrile oxides can produce isoxazoles, another important heterocyclic scaffold. rsc.org The presence of the trifluoromethyl-benzonitrile core on the resulting heterocycle is a desirable feature for tuning the final compound's physicochemical properties.

Table 1: Potential Heterocyclic Scaffolds from this compound via Cycloaddition

Reagent ClassResulting HeterocycleReaction TypeSignificance of Product
Organic Azides (R-N₃)1,2,3-Triazole[3+2] CycloadditionCore structure in pharmaceuticals, high stability. nih.gov
Nitrile Oxides (R-CNO)Isoxazole[3+2] CycloadditionBioisostere for other functional groups, found in various bioactive compounds. rsc.org
Diazo Compounds (R₂-CN₂)Pyrazole[3+2] CycloadditionImportant pharmacophore in anti-inflammatory and analgesic drugs. rsc.org

The ethynyl group is a key functional handle for extending aromatic systems through cross-coupling reactions followed by cyclization. This allows for the synthesis of complex, rigid, and planar polycyclic aromatic hydrocarbons (PAHs) and fused heteroaromatic systems, which are of interest in materials science and as scaffolds for biologically active molecules. nih.govrsc.org

A common strategy involves an initial Sonogashira coupling of the terminal alkyne with an ortho-functionalized aryl halide (e.g., bearing an aldehyde or another halide). The resulting coupled product can then undergo an intramolecular cyclization reaction to form a new fused ring. This approach provides a modular and convergent route to complex aromatic structures that would be difficult to assemble otherwise. The properties of the resulting fused system, such as its emission spectrum and electronic characteristics, are directly influenced by the embedded trifluoromethyl-benzonitrile unit. researchgate.net

Building Block for Materials Science Applications

The unique combination of a rigid aromatic core, a polymerizable ethynyl group, and electronically distinct substituents makes this compound a compelling building block for functional organic materials.

Aromatic compounds containing terminal ethynyl groups can undergo polymerization to form conjugated polymers with a polyacetylene-type backbone. nih.gov These materials are investigated for their potential applications in electronics and optics due to their delocalized π-systems. Polymerization of this compound would lead to a polymer with pendant 4-cyano-3-(trifluoromethyl)phenyl groups. These bulky and electron-withdrawing side chains would significantly influence the polymer's properties. They would likely render the polymer soluble in organic solvents, facilitating processing, while also modulating the electronic band gap and thermal stability of the material.

Table 2: Projected Properties of a Polymer Derived from this compound

PropertyProjected CharacteristicRationale
Solubility Enhanced solubility in organic solventsBulky, polar side groups disrupt chain packing.
Thermal Stability HighAromatic backbone and strong C-F bonds.
Electronic Properties Wide, tunable band gapElectron-withdrawing -CN and -CF₃ groups lower HOMO/LUMO levels.
Morphology Likely amorphousSteric hindrance from large side groups prevents crystallization.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The nitrile group is a well-established coordinating moiety capable of binding to a variety of metal centers, making this compound a suitable candidate as a ligand precursor. nih.gov

In the construction of MOFs, this molecule could act as a monodentate ligand, terminating a coordination site, or potentially as a bridging ligand if the ethynyl group also participates in coordination. The resulting framework would feature pores decorated with trifluoromethyl groups. This fluorination of the pore surface can enhance the framework's hydrophobicity and modify its adsorption properties for specific gases or small molecules. The use of such functionalized ligands is a key strategy for designing MOFs with tailored properties for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Intermediate in Agrochemical and Pharmaceutical Research and Development (focused on synthetic utility)

In the fields of agrochemical and pharmaceutical development, this compound serves as a versatile synthetic intermediate. researchgate.netwalshmedicalmedia.com Its value lies in the presence of three distinct functional groups that can be addressed with high chemical selectivity. The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov

The ethynyl group provides a point for molecular elaboration, allowing for the connection of other complex fragments via robust reactions like the Sonogashira coupling or azide-alkyne cycloadditions ("click chemistry"). nih.gov This modular approach is highly advantageous in creating libraries of compounds for screening biological activity. The nitrile group can also be chemically transformed, for example, through hydrolysis to a carboxylic acid or reduction to an amine, providing further avenues for diversification. This synthetic flexibility allows chemists to use the compound as a foundational scaffold, systematically building upon it to optimize the structure of a potential drug or agrochemical candidate.

Synthesis of Precursors to Biologically Active Scaffolds

The rigid, linear geometry of the ethynyl group and the potent electronic influence of the trifluoromethyl moiety make this compound an attractive starting point for synthesizing precursors to molecules with significant biological applications. The ethynyl group serves as a versatile handle for a variety of coupling reactions, such as the Sonogashira coupling, allowing for the straightforward introduction of diverse heterocyclic and aromatic systems. This capability is crucial for building the core structures of pharmacologically active compounds.

A prominent example of this application is in the development of ligands for imaging key receptors in the central nervous system (CNS). For instance, derivatives of ethynylbenzonitrile are used to synthesize high-affinity radioligands for the metabotropic glutamate (B1630785) subtype 5 receptor (mGluR5). acs.org These receptors are implicated in a range of neurological and psychiatric conditions, including anxiety, depression, and Parkinson's disease. researchgate.net

The synthesis of these specialized imaging agents, such as fluorinated thiazolyl-ethynyl-benzonitrile derivatives, demonstrates the utility of the core scaffold. acs.org The general synthetic approach involves coupling a halogenated benzonitrile (B105546) precursor with a suitable terminal alkyne, or vice-versa, to construct the key ethynylbenzonitrile backbone. This backbone is then further elaborated to yield the final, complex molecule. The trifluoromethyl group in these scaffolds is not merely a passive substituent; it significantly enhances metabolic stability and lipophilicity, properties that improve bioavailability and blood-brain barrier permeability, which are critical for CNS-targeting drugs. mdpi.com

Below is a table representing ethynylbenzonitrile derivatives and their application as precursors.

Precursor ScaffoldTarget Biological ScaffoldTherapeutic/Diagnostic Area
Ethynyl-benzonitrileThiazolyl-ethynyl-benzonitrilePET Imaging Ligand for mGluR5
Trifluoromethyl-benzonitrileOxadiazolyl-benzonitrilemGluR5 Negative Allosteric Modulators
Ethynyl-pyridineThiazolyl-ethynyl-pyridinemGluR5 Antagonists

This table illustrates how the core structure of ethynylbenzonitrile is adapted to create precursors for various biologically active molecules, particularly in the field of neuroscience.

Design and Preparation of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov The goal is to identify the key structural features—the pharmacophore—responsible for the desired pharmacological effect and to optimize them to enhance potency, selectivity, and pharmacokinetic properties. This compound is an ideal scaffold for such studies due to its distinct and modular chemical features.

The trifluoromethyl (-CF3) group is a particularly valuable substituent in SAR studies for several reasons:

Electronic Effects : It is a strong electron-withdrawing group, which can significantly alter the acidity or basicity of nearby functional groups and influence non-covalent interactions like hydrogen bonding and dipole interactions with a biological target. researchgate.net

Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug. researchgate.net

The ethynyl group provides a rigid linker to append various other molecular fragments. In SAR studies, chemists can systematically replace the ethynyl group with other linkers (e.g., ethenyl, ethyl) to probe the importance of rigidity and conformation for binding to the target receptor.

This approach is widely used in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel pain therapeutics. mdpi.comnih.gov SAR campaigns for TRPV1 antagonists often involve the synthesis of a library of compounds where different regions of a lead molecule are systematically varied. For example, researchers have explored analogues containing a trifluoromethyl-substituted pyridine (B92270) or phenyl ring as a key part of the molecule. mdpi.comresearchgate.net By keeping the trifluoromethylbenzonitrile core constant while varying the group attached to the ethynyl linker, chemists can determine which substituents lead to optimal antagonistic activity. This systematic approach allows for the fine-tuning of a compound's properties to achieve the desired therapeutic profile. nih.gov

The table below summarizes the role of key functional groups from this compound in the context of SAR studies.

Functional GroupRole in SAR StudiesDesired OutcomeExample Target Class
Trifluoromethyl Modulates electronic properties and lipophilicity; enhances metabolic stability.Increased potency, improved membrane permeability, longer half-life.TRPV1 Antagonists
Ethynyl Acts as a rigid, linear linker to probe binding pocket geometry.Optimization of ligand-receptor fit and binding affinity.Kinase Inhibitors
Cyano (Nitrile) Can act as a hydrogen bond acceptor or be used as a synthetic handle.Enhanced binding interactions; point of diversification.Various Receptor Antagonists

This interactive table outlines how each functional group on the this compound scaffold can be leveraged during SAR studies to optimize drug candidates.

Coordination Chemistry and Metal Complexes of 2 Ethynyl 5 Trifluoromethyl Benzonitrile

2-Ethynyl-5-trifluoromethyl-benzonitrile as a Ligand

The presence of both a nitrile and an alkyne moiety within the same molecule allows for multiple modes of interaction with transition metals. The electron-withdrawing nature of the trifluoromethyl group (-CF3) can also influence the electronic properties of the coordinating groups, potentially affecting the stability and reactivity of the resulting metal complexes.

Nitrile-Coordination: The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a σ-donor to a metal center. This end-on coordination is a common binding mode for nitrile ligands. The strength of the metal-nitrile bond can be influenced by the electronic nature of the substituents on the benzonitrile (B105546) ring. The strongly electron-withdrawing trifluoromethyl group is expected to decrease the electron density on the nitrile nitrogen, potentially leading to a weaker σ-donation compared to unsubstituted benzonitrile. However, this can be counteracted by π-backbonding from the metal to the π* orbitals of the C≡N bond, which is a significant aspect of metal-nitrile bonding.

Alkyne-π-Coordination: The ethynyl (B1212043) group offers a π-system that can coordinate to a metal center in a side-on fashion, known as η²-coordination. In this mode, the alkyne acts as a two-electron donor. The bonding is typically described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the alkyne's filled π-orbital to an empty metal d-orbital and π-backbonding from a filled metal d-orbital to the alkyne's empty π*-antibonding orbital. This backbonding weakens the C≡C triple bond, resulting in its elongation and a bending of the substituents on the acetylene. In some cases, particularly with early transition metals, the alkyne can act as a four-electron donor, involving both of its π-bonds.

The simultaneous presence of both functionalities could lead to the formation of chelate complexes where the ligand binds to a single metal center through both the nitrile and the alkyne groups, although this would require a flexible geometry. More likely, it could act as a bridging ligand, connecting two different metal centers, one through the nitrile and the other through the alkyne.

Table 5.1: Potential Coordination Modes of this compound

Coordination ModeDescription
Monodentate (N-bound)The ligand coordinates to a single metal center through the lone pair of the nitrile nitrogen.
Monodentate (η²-alkyne)The ligand coordinates to a single metal center through the π-system of the ethynyl group.
Bridging (N, alkyne)The ligand bridges two metal centers, with one metal coordinated to the nitrile group and the other to the ethynyl group.
Chelating (N, alkyne)The ligand coordinates to a single metal center through both the nitrile and ethynyl groups, forming a metallacycle. (Less common for rigid aromatic systems).

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor (e.g., metal halides, carbonyls, or complexes with labile ligands) and reaction conditions (temperature, solvent, stoichiometry) would dictate the final product.

For example, nitrile-coordinated complexes can often be prepared by dissolving an anhydrous metal salt in the nitrile, which can also serve as the solvent. Alternatively, ligand substitution reactions, where a more labile ligand is replaced by the benzonitrile derivative, are a common synthetic route.

The synthesis of alkyne-π-complexes often involves the reaction of the alkyne with a low-valent metal complex that has a vacant coordination site. For instance, displacement of labile ligands like carbon monoxide or phosphines from metal carbonyl or phosphine (B1218219) complexes by the alkyne is a frequently used method.

Characterization of the resulting complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the nitrile group to a metal typically leads to an increase in the C≡N stretching frequency compared to the free ligand, due to the kinematic coupling and the polarization of the C≡N bond. Conversely, η²-coordination of the alkyne group results in a significant decrease in the C≡C stretching frequency, reflecting the reduction in bond order upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the resonances of the protons and carbons of the ligand upon coordination. For alkyne complexes, the acetylenic proton and carbon signals would be expected to shift significantly. ¹⁹F NMR would be sensitive to changes in the electronic environment around the trifluoromethyl group.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. This would be crucial for confirming the binding mode of the ligand.

Elemental Analysis: This technique would be used to confirm the empirical formula of the synthesized complexes.

Table 5.2: Expected Spectroscopic Shifts Upon Coordination

Spectroscopic TechniqueCoordinated GroupExpected Shift
IR SpectroscopyNitrile (-C≡N)Increase in ν(C≡N) stretching frequency.
IR SpectroscopyAlkyne (-C≡CH)Decrease in ν(C≡C) stretching frequency.
¹H NMR SpectroscopyAlkyne ProtonDownfield shift of the acetylenic proton resonance.
¹³C NMR SpectroscopyAlkyne CarbonsDownfield shift of the acetylenic carbon resonances.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from this compound have the potential to be utilized as catalysts in various organic transformations. The electronic properties imparted by the trifluoromethyl group and the specific coordination environment provided by the nitrile and/or ethynyl functionalities could lead to unique catalytic activities.

In homogeneous catalysis, the metal complex is dissolved in the reaction medium along with the reactants. The catalytic activity of complexes of this compound would depend on the nature of the metal center and the lability of the ligand. Nitrile ligands are often considered weakly coordinating and can be easily displaced by a substrate, making them useful as precursors for catalytically active species.

Potential applications in homogeneous catalysis could include:

Cross-coupling reactions: The electron-withdrawing nature of the benzonitrile ligand could influence the reductive elimination step in catalytic cycles like Suzuki or Heck couplings.

Polymerization: The coordination of the alkyne functionality could be explored in the context of alkyne polymerization or cyclotrimerization reactions.

Hydration of nitriles: While the ligand itself contains a nitrile, metal complexes are known to catalyze the hydration of other nitriles to amides. The specific ligand could influence the catalyst's selectivity and efficiency.

For heterogeneous catalysis, the metal complex would be immobilized on a solid support. This approach offers advantages in terms of catalyst separation and recycling. One promising strategy would be the incorporation of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The nitrile and ethynyl groups could serve as coordination sites for the metal nodes of the framework, while the trifluoromethyl group could tune the properties of the pores. Such MOFs could exhibit catalytic activity due to the presence of accessible metal sites or functional organic linkers. Potential applications could include gas-phase reactions, shape-selective catalysis, and fine chemical synthesis.

Supramolecular Chemistry and Self-Assembly through Metal-Ligand Interactions

The directional nature of metal-ligand coordination bonds makes this compound a promising building block for the construction of supramolecular architectures. The linear geometry of the ethynyl group and the directional coordination of the nitrile group can be exploited in the design of discrete molecular assemblies or extended polymeric structures.

By employing metal centers with specific coordination geometries (e.g., linear, square planar, or octahedral), it is possible to direct the self-assembly of the ligand into predictable shapes and structures. For instance, the reaction of this ligand with a square-planar metal complex could lead to the formation of molecular squares or other polygonal structures. The trifluoromethyl groups could be oriented towards the interior or exterior of these assemblies, influencing their solubility and guest-binding properties. These self-assembled structures could find applications in molecular recognition, sensing, and the development of new materials with tailored properties.

Computational and Theoretical Studies on 2 Ethynyl 5 Trifluoromethyl Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and inherent reactivity of 2-Ethynyl-5-trifluoromethyl-benzonitrile. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, a DFT analysis would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic properties.

The optimized geometry provides the most stable arrangement of atoms in the molecule, yielding precise bond lengths and angles. From the DFT calculations, key electronic parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the electronegative nitrogen of the nitrile group and the fluorine atoms of the trifluoromethyl group are expected to be regions of negative electrostatic potential, while the hydrogen atoms are likely to be regions of positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Note: The values in this table are illustrative and represent typical outputs of a DFT calculation for a molecule with similar functional groups.

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra for this compound.

To predict the infrared (IR) and Raman spectra, the vibrational frequencies of the molecule are calculated. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of the C≡N, C≡C-H, and C-F bonds. By comparing the calculated spectrum with an experimental spectrum, each absorption band can be assigned to a specific vibrational motion within the molecule.

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which provides insights into the electronic structure and conjugation within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡NStretching2230
C≡C-HStretching3300
C-FStretching1100-1300

Note: These are typical frequency ranges for the specified functional groups and serve as an example of predicted spectroscopic data.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. These studies can map out the entire reaction pathway, identify intermediate structures, and determine the energy barriers associated with each step.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS). The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

Frequency calculations are performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. This analysis confirms that the identified structure is indeed a transition state and not a stable intermediate or a different stationary point on the potential energy surface.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction. The height of the energy barrier, known as the activation energy (Ea), can be determined from this profile.

The activation energy is a critical parameter for understanding the kinetics of a reaction. A higher activation energy implies a slower reaction rate, as fewer molecules will have sufficient energy to overcome the barrier. Computational chemistry allows for the comparison of different potential reaction pathways, enabling researchers to predict the most favorable mechanism based on the calculated activation energies. For example, in a reaction involving this compound, different modes of cycloaddition to the ethynyl (B1212043) group could be computationally explored to determine the preferred regioselectivity and stereoselectivity.

Molecular Dynamics Simulations (if applicable, for intermolecular interactions)

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase (liquid or solid) and to investigate intermolecular interactions.

For this compound, MD simulations could be employed to understand how molecules pack in a crystal lattice or how they interact with solvent molecules. These simulations model the movement of atoms over time based on a force field that describes the interactions between them.

MD simulations can provide insights into the non-covalent interactions that govern the bulk properties of the substance. For this compound, these would include dipole-dipole interactions involving the nitrile and trifluoromethyl groups, as well as potential hydrogen bonding involving the ethynyl hydrogen. The simulations can also be used to calculate properties such as density, viscosity, and diffusion coefficients.

Q & A

Q. What strategies link structural modifications of this compound to enhanced physicochemical properties?

  • Methodological Answer : Introduce electron-donating groups (e.g., -OCH₃) to modulate lipophilicity (logP) or solubility. Compare partition coefficients via shake-flask experiments and correlate with computational predictions .

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